Cas no 220227-74-7 (3',4',5'-Trifluoropropiophenone)

3',4',5'-Trifluoropropiophenone is a fluorinated aromatic ketone characterized by its trifluoromethyl-substituted phenyl ring. This structural feature enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of fluorine atoms at the 3', 4', and 5' positions improves metabolic stability and lipophilicity, which can be advantageous in drug design. Its high purity and well-defined reactivity profile make it suitable for use in cross-coupling reactions, nucleophilic additions, and other fine chemical processes. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
3',4',5'-Trifluoropropiophenone structure
220227-74-7 structure
Product Name:3',4',5'-Trifluoropropiophenone
CAS No:220227-74-7
MF:C9H7F3O
MW:188.146493196487
MDL:MFCD00083530
CID:243866
PubChem ID:24883117
Update Time:2025-06-14

3',4',5'-Trifluoropropiophenone Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone,1-(3,4,5-trifluorophenyl)-
    • 3',4',5'-Trifluoropropiophenone
    • FR BF CF EV2
    • 3,4,5-Trifluoropropiophenone
    • 1-(3,4,5-trifluorophenyl)propan-1-one
    • CS-0320671
    • FT-0691969
    • SCHEMBL3547368
    • DTXSID10380744
    • 3',4',5'-Trifluoropropiophenone, 97%
    • MFCD00083530
    • 220227-74-7
    • AMY13468
    • PS-10098
    • AKOS009159250
    • N11973
    • 3 inverted exclamation marka,4 inverted exclamation marka,5 inverted exclamation marka-Trifluoropropiophenone
    • MDL: MFCD00083530
    • Inchi: 1S/C9H7F3O/c1-2-8(13)5-3-6(10)9(12)7(11)4-5/h3-4H,2H2,1H3
    • InChI Key: VKEOHMCVBFCMSU-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=C(C=1)C(CC)=O)F)F

Computed Properties

  • Exact Mass: 188.04491
  • Monoisotopic Mass: 188.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.273 g/mL at 25 °C(lit.)
  • Boiling Point: 206-208 °C(lit.)
  • Flash Point: Fahrenheit: 183.2 ° f < br / > Celsius: 84 ° C < br / >
  • Refractive Index: n20/D 1.4710(lit.)
  • PSA: 17.07
  • LogP: 2.69660

3',4',5'-Trifluoropropiophenone Security Information

  • Symbol: GHS06
  • Signal Word:Danger
  • Hazard Statement: H301
  • Warning Statement: P301+P310
  • Hazardous Material transportation number:UN 2810 6.1 / PGIII
  • WGK Germany:1
  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T

3',4',5'-Trifluoropropiophenone Pricemore >>

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Additional information on 3',4',5'-Trifluoropropiophenone

Comprehensive Analysis of 3',4',5'-Trifluoropropiophenone (CAS No. 220227-74-7): Properties, Applications, and Industry Trends

3',4',5'-Trifluoropropiophenone (CAS No. 220227-74-7) is a fluorinated aromatic ketone that has garnered significant attention in pharmaceutical and specialty chemical research. With the increasing demand for fluorinated compounds in drug development, this molecule stands out due to its unique structural features and versatile reactivity. The presence of three fluorine atoms at the 3',4',5' positions enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis.

In recent years, the global market for high-performance fluorochemicals has expanded rapidly, driven by advancements in medicinal chemistry and material science. Researchers frequently search for "fluorinated building blocks" or "trifluoromethylated ketones," reflecting the growing interest in compounds like 3',4',5'-Trifluoropropiophenone. Its CAS No. 220227-74-7 is often queried in scientific databases, underscoring its relevance in academic and industrial settings.

The compound's physicochemical properties include a molecular weight of 196.15 g/mol and a distinct melting point range, which are critical for purification and application processes. Its lipophilicity and metabolic stability—enhanced by fluorine substitution—make it a preferred choice for designing bioactive molecules. These attributes align with current trends in "rational drug design" and "preclinical optimization," topics frequently discussed in pharmaceutical forums.

From a synthetic perspective, 3',4',5'-Trifluoropropiophenone serves as a precursor for heterocyclic compounds and chiral auxiliaries. Its reactivity with nucleophiles enables the construction of complex scaffolds, addressing the demand for "diverse chemical libraries" in drug discovery. Industry reports highlight its utility in developing kinase inhibitors and GPCR-targeted therapies, areas dominating recent patent filings.

Environmental and regulatory considerations also shape the discourse around this compound. While not classified as hazardous, its handling requires standard laboratory precautions. The rise of "green fluorination methods" has spurred innovation in producing fluorinated intermediates like 220227-74-7 with reduced waste, resonating with the "green chemistry" movement.

In conclusion, 3',4',5'-Trifluoropropiophenone (CAS No. 220227-74-7) exemplifies the intersection of structural innovation and practical utility in modern chemistry. Its applications span drug development, agrochemicals, and advanced materials, making it a focal point for researchers navigating the evolving landscape of fluorine chemistry.

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